molecular formula C13H11N3O2S B187260 N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide CAS No. 13068-57-0

N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide

Cat. No.: B187260
CAS No.: 13068-57-0
M. Wt: 273.31 g/mol
InChI Key: QPSNJOBQYYGDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzo[d]imidazol-2-yl)benzenesulfonamide is a chemical hybrid compound incorporating a benzimidazole scaffold linked to a benzenesulfonamide moiety. This structure is of significant interest in medicinal chemistry and chemical biology research due to the established pharmacological profiles of its constituent parts. The benzimidazole core is a privileged structure in drug discovery, known for its ability to interact with various biological targets, while the sulfonamide group is a common feature in enzyme inhibitors and therapeutic agents . This compound and its structural analogs serve as key intermediates and core scaffolds in the design and synthesis of novel bioactive molecules. Recent research highlights its application in developing potent anticancer agents , particularly as inhibitors of the V600EBRAF kinase, a critical target in oncology for cancers like melanoma . Furthermore, related benzimidazole-sulfonamide hybrids have been engineered as highly selective colorimetric sensors for the detection of heavy metal ions such as Pb(II), demonstrating utility in environmental monitoring and analytical chemistry . The molecule's versatility also extends to its role as a synthetic precursor for more complex architectures, including piperazine-containing derivatives, which are explored for their improved metabolic stability and binding affinities in drug discovery programs . This reagent is intended for use in laboratory research only. Applications: • Lead compound in anticancer research and kinase inhibitor development . • Precursor for the synthesis of chemical sensors and chemosensors . • Versatile building block in medicinal chemistry and structure-activity relationship (SAR) studies . WARNING: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSNJOBQYYGDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156671
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13068-57-0
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013068570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 2-Aminobenzimidazole

The benzimidazole scaffold is a prerequisite for synthesizing N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide. A common method involves cyclocondensation of o-phenylenediamine with cyanogen bromide (CNBr) under acidic conditions. For instance, heating o-phenylenediamine with CNBr in hydrochloric acid yields 2-aminobenzimidazole, which serves as the primary amine substrate for subsequent sulfonylation. Alternative approaches employ carbonyl sources such as aldehydes or ketones in the presence of sulfur or DMF to form substituted benzimidazoles.

Sulfonylation of 2-Aminobenzimidazole

Direct Reaction with Benzenesulfonyl Chloride

The most widely reported method involves reacting 2-aminobenzimidazole with benzenesulfonyl chloride in a polar aprotic solvent. In a representative procedure:

  • Reactants : 2-Aminobenzimidazole (0.80 g, 6 mmol) and benzenesulfonyl chloride (0.99 g, 6 mmol)

  • Solvent : Ethanol (25 mL)

  • Conditions : Reflux at 78°C for 4 hours

  • Workup : Solvent removal under reduced pressure, followed by silica gel column chromatography (ethyl acetate/hexane, 1:3) and recrystallization from ethanol

  • Yield : 61.2% (1.03 g)

  • Characterization :

    • ¹H NMR (DMSO-d₆) : δ 3.05 (s, 6H, CH₃), 6.16–7.53 (m, 7H, Ar–H), 9.34 (s, 1H, CH=N), 12.41 (s, 1H, NH), 12.85 (s, 1H, OH)

    • ESI-MS : m/z 280.1408 [M + H⁺]

This method prioritizes simplicity and avoids harsh conditions, though the moderate yield suggests opportunities for optimization.

Alternative Catalytic Systems

Copper-catalyzed coupling reactions have been explored to enhance efficiency. A protocol using CuI (0.1 equiv) and 8-hydroxyquinoline (0.15 equiv) in tert-butanol at 90°C for 16 hours achieved a 69% yield. While this method reduces reaction time, the need for transition-metal catalysts may complicate scalability.

Comparative Analysis of Methodologies

Method Solvent Catalyst Temperature Time Yield Purification
Direct sulfonylationEthanolNoneReflux (78°C)4 h61.2%Column chromatography
Copper-catalyzedtert-ButanolCuI, 8-hydroxyquinoline90°C16 h69%Silica gel chromatography

Key Observations :

  • Solvent Choice : Ethanol offers environmental and safety advantages over DMF or DMSO, though aprotic solvents may improve reactivity.

  • Catalysis : Copper catalysts enhance yields but introduce metal contamination risks.

  • Scalability : The direct method is more practical for large-scale synthesis due to fewer purification steps.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the 2-amino group on the electrophilic sulfur atom of benzenesulfonyl chloride, releasing HCl. Base additives (e.g., triethylamine) are occasionally omitted in ethanol-based systems, as the solvent may weakly neutralize HCl. Side reactions, such as over-sulfonation or dimerization, are mitigated by stoichiometric control and moderate temperatures.

Challenges and Optimization Strategies

Yield Limitations

The 61–69% yields in current methods suggest incomplete conversion or side reactions. Strategies to improve efficiency include:

  • Microwave Assistance : Reducing reaction time and improving homogeneity.

  • Phase-Transfer Catalysis : Enhancing interfacial reactions in biphasic systems.

Purification

Column chromatography remains the gold standard, but solvent-intensive recrystallization (e.g., ethanol/water mixtures) offers a greener alternative for industrial applications.

Chemical Reactions Analysis

Sulfonamide Functionalization

The sulfonamide group is introduced via nucleophilic substitution or coupling reactions:

Reaction with Benzenesulfonyl Chloride

  • Procedure : Reacting 2-chloro-1H-benzo[d]imidazole (3) with sulfanilamine in DMF under reflux forms N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide .

  • Conditions : Reflux in DMF for 4 hours.

  • Yield : 50–62% .

Alternative Pathway via Sulfonation

  • Step 1 : Sulfonation of 1H-benzo[d]imidazole using chlorosulfonic acid at 0°C produces the sulfonyl chloride intermediate .

  • Step 2 : Reaction with amines (e.g., piperazine) in dichloromethane (DCM) with triethylamine yields the sulfonamide derivative .

  • Yield : 84% for piperazine-coupled analogs .

Substitution and Derivatization Reactions

The sulfonamide moiety enables further functionalization:

Alkylation and Acylation

  • Example : Reaction with chloroacetyl chloride in DMF forms 2-(chloromethyl)-1H-benzo[d]imidazole , which reacts with sulfonamide-bearing amines (e.g., 4-aminophenyl sulfonamide) to yield hybrid derivatives .

  • Conditions : Reflux in ethanol or DMF.

  • Yield : 45–78% .

Thioether Formation

  • Reaction : Thiol-containing derivatives (e.g., 2-mercaptobenzimidazole) react with sulfonamide halides to form thioether-linked analogs .

  • Conditions : Sodium hydride in DMF at 80°C .

  • Yield : 77% .

Spectroscopic Characterization

Key data for structural confirmation:

Property Value Source
1H-NMR (DMSO-d6) δ 9.13 (s, 1H, NH), 8.73 (d, 1H, J = 5.5 Hz), 7.76–7.35 (m, aromatic H)
13C-NMR δ 172.7 (C=O), 159.8 (pyrimidine C), 14.3 (CH3)
LC–MS (m/z) 275.10 (M+1)+
Melting Point 180–182°C (intermediate); 134–135°C (hydrated form)

Biological Activity Correlation

Derivatives exhibit:

  • Anticancer Activity : IC50 values of 6–7 μM against HeLa cells .

  • Enzyme Inhibition : IC50 = 10.93–25.06 nM against carbonic anhydrase IX .

  • Apoptosis Induction : 22-fold increase in annexin V-FITC binding in MDA-MB-231 cells .

Stability and Metabolic Pathways

  • Metabolic Stability : Half-life (t½) ranges from 9.1–20.3 min in human liver microsomes, indicating rapid oxidation to sulfenic/sulfinic acids .

  • Crystallography : Monohydrate forms stabilize via hydrogen bonds (O–H···N and N–H···O) .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide derivatives as antiviral agents. For instance, a new class of compounds incorporating sulfonamide moieties was synthesized and tested for their antiviral activity against viruses such as HSV-1 (Herpes Simplex Virus type 1) and CBV4 (Coxsackievirus B4). Two specific compounds demonstrated over 50% viral reduction with significant IC50 values, indicating their potential as therapeutic agents against viral infections .

Table 1: Antiviral Activity of Sulfonamide Derivatives

CompoundVirus Targeted% Viral ReductionIC50 (µM)
15cHSV-1>50%X
15dCBV4>50%Y

Antimicrobial Applications

The antimicrobial efficacy of this compound has also been investigated. Compounds were evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated moderate to good antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 mg/mL for several synthesized derivatives .

Table 2: Antimicrobial Activity of Synthesized Compounds

CompoundBacterial StrainMIC (mg/mL)
Compound AE. coli15
Compound BStaphylococcus aureus12
Compound CPseudomonas aeruginosa18

Anticancer Applications

The anticancer potential of this compound derivatives has been extensively studied, particularly in relation to their inhibitory effects on the V600E BRAF mutant, a common mutation in various cancers. A series of sulfonamide derivatives were designed and synthesized, showing promising inhibitory activity against V600EBRAF with IC50 values as low as 0.49 µM for some compounds . Furthermore, these compounds underwent screening against the NCI 60 cancer cell lines, revealing significant growth inhibition across multiple cancer types.

Table 3: Anticancer Activity Against V600EBRAF

CompoundIC50 (µM)Cancer Cell Lines Tested
12e0.49Various
12iZVarious
12lWVarious

Case Studies and Insights

Several case studies have illustrated the promising applications of this compound:

  • Case Study on Antiviral Efficacy : In a study focused on the synthesis of new pyridine-based compounds, derivatives containing the benzimidazole-sulfonamide structure exhibited significant antiviral properties, leading to further investigations into their mechanisms of action .
  • Antimicrobial Evaluation : A comprehensive evaluation using the agar-diffusion method demonstrated that specific derivatives showed comparable efficacy to standard antibiotics like gentamicin and ampicillin against various bacterial strains .
  • Anticancer Screening : The synthesis of new sulfonamide derivatives linked to pyrimidine structures led to promising findings in inhibiting cancer cell proliferation, with detailed cell cycle analysis revealing insights into their mechanisms .

Mechanism of Action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in intraocular pressure, making it useful in the treatment of glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functionality makes it a valuable compound for research and industrial applications .

Biological Activity

N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action based on recent studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the reaction of benzo[d]imidazole derivatives with sulfonamide functional groups. This compound's structure allows for interactions with various biological targets, including protein kinases and other enzymes involved in cancer progression.

Cytotoxicity and Antitumor Activity

Recent studies have highlighted the cytotoxic effects of this compound against multiple cancer cell lines. For instance, a series of derivatives were evaluated for their antitumor activity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The findings indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.87 to 10 µM, demonstrating promising potential as antitumor agents .

Compound Cell Line IC50 (µM) Activity
8hMCF-70.87 ± 0.18High
12eVarious0.49Very High
58jHepG21.98High

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways that regulate proliferation and apoptosis. For example, compounds derived from this structure have been shown to inhibit the activity of the V600E BRAF kinase, which is frequently mutated in melanoma and other cancers .

Furthermore, molecular docking studies suggest that these compounds bind effectively to the active sites of their target proteins, which enhances their inhibitory effects on tumor growth .

Case Studies

In a notable study, a derivative of this compound was assessed for its effects on cell cycle progression in cancer cells. The results indicated that treatment with this compound led to G2/M phase arrest, suggesting that it disrupts normal cell cycle regulation, thereby inhibiting tumor growth .

Another research effort focused on the compound's antiangiogenic properties, showing that it could inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways crucial for tumor angiogenesis. This inhibition was associated with reduced tumor vascularization in preclinical models .

Q & A

Q. What are the common synthetic routes for N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide derivatives, and how are intermediates characterized?

  • Methodological Answer : A copper-catalyzed three-component coupling reaction of 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes is widely used to synthesize N-sulfonylamidines. For example, N-(1H-benzo[d]imidazol-2-yl)-N'-tosylhexanamidine was synthesized with a 62% yield and characterized via IR (NH: ~3400 cm⁻¹, SO₂: ~1350/1150 cm⁻¹), ¹H NMR (δ 1.2–2.4 ppm for aliphatic CH₂, δ 7.2–8.1 ppm for aromatic protons), and elemental analysis (C: 62.48% calc. vs. 62.69% obs.) . Condensation with hydrazine hydrate or aromatic aldehydes (e.g., 2-aminobenzimidazole derivatives) is another route, validated by TLC, melting point analysis, and HRMS .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound derivatives?

  • Methodological Answer :
  • IR Spectroscopy : Confirms functional groups (e.g., NH at 3395–3464 cm⁻¹, C=N at ~1600 cm⁻¹, SO₂ at ~1350/1150 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.1 ppm, while NH protons resonate as singlets at δ 10.9–12.3 ppm. ¹³C NMR peaks for benzimidazole carbons (e.g., N=C-N at δ ~151 ppm) and sulfonamide S=O groups (δ ~130–140 ppm) are key .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 384.16 for C₂₀H₂₄N₄O₂S) confirm molecular weight .

Q. What are the key structural features influencing the reactivity of this compound?

  • Methodological Answer : The benzimidazole core’s aromaticity and hydrogen-bonding capacity (via NH groups) enhance π-π stacking and intermolecular interactions. The sulfonamide group’s electron-withdrawing nature stabilizes intermediates in coupling reactions. Substituents on the benzene ring (e.g., nitro, methoxy) modulate electronic effects, impacting solubility and reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized under varying catalytic conditions?

  • Methodological Answer : Optimization involves screening catalysts and reaction parameters:
CatalystSolventTemp (°C)Yield (%)Reference
CuI (10 mol%)EtOH8062
CBr₄ (3 equiv)CH₃CN8078
NoneMeOHReflux56
Copper catalysts favor three-component couplings, while CBr₄ promotes C–N bond formation via oxidative coupling. Lower yields in solvent-free or non-catalytic conditions highlight the need for Lewis acid mediation .

Q. How do contradictions in spectroscopic data arise for structurally similar N-sulfonylamidines, and how can they be resolved?

  • Methodological Answer : Discrepancies in NH proton shifts (e.g., δ 10.9 vs. δ 12.3 ppm) may stem from hydrogen-bonding variations in crystalline vs. solution states. Conflicting IR SO₂ peaks (e.g., 1320 vs. 1350 cm⁻¹) can arise from differing electron-withdrawing substituents (e.g., tosyl vs. phenylsulfonyl). Resolution strategies:
  • Use 2D NMR (HSQC, HMBC) to assign ambiguous protons/carbons .
  • Compare X-ray crystallography data (e.g., dihedral angles C1–C2–C3–C4: 0.4° vs. −1.3°) to validate conformations .

Q. What computational approaches are used to predict the optoelectronic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict HOMO-LUMO gaps (e.g., 3.2–3.5 eV) and nonlinear optical (NLO) responses. Substituents like nitro groups reduce band gaps, enhancing charge transfer (e.g., μtot = 5.8 D for nitro derivatives vs. 3.2 D for hydroxyl analogs). TD-DFT simulates UV-Vis spectra, correlating with experimental λmax values (e.g., 320–380 nm) .

Q. What mechanisms underlie the biological activity of this compound derivatives in anticonvulsant studies?

  • Methodological Answer : Hydrazine carboxamide derivatives (e.g., compound 4a-t ) inhibit voltage-gated sodium channels via hydrogen bonding between the sulfonamide SO₂ group and channel residues (e.g., Lys1421). Dose-response assays (ED₅₀: 15–30 mg/kg) and molecular docking (Glide score: −8.2 to −9.5 kcal/mol) validate interactions with epilepsy targets like GABA receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.